molecular formula C14H11FN2O2S B5849890 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide

货号 B5849890
分子量: 290.31 g/mol
InChI 键: XIHVIEOCHDILHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in B-cells.
Biochemical and Physiological Effects
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis and inhibit cell proliferation in B-cells, leading to a reduction in tumor burden and prolonged survival in mouse models of CLL and NHL. 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to have a favorable safety profile in preclinical and clinical studies.

实验室实验的优点和局限性

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has several advantages as a potential therapeutic agent for the treatment of B-cell malignancies. It has shown potent inhibitory activity against BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has also been shown to have a favorable safety profile in preclinical and clinical studies. However, there are limitations to its use in lab experiments. 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide is a small molecule inhibitor, which may limit its efficacy in certain types of B-cell malignancies. Additionally, the mechanism of action of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide may not be fully understood, which may limit its use in certain experimental settings.

未来方向

There are several future directions for the development and use of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide as a potential therapeutic agent for the treatment of B-cell malignancies. One potential direction is the combination of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide with other targeted therapies, such as venetoclax or obinutuzumab, to enhance its efficacy. Another direction is the development of biomarkers to identify patients who are most likely to benefit from treatment with 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. Additionally, further studies are needed to understand the mechanism of action of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide and its potential use in other types of B-cell malignancies.

合成方法

The synthesis of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide involves a multi-step process that includes the reaction of 4-fluorobenzoyl chloride with 2-amino-phenol to form 4-fluoro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with thiocarbonyldiimidazole to form 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. The final product is obtained after purification through column chromatography.

科学研究应用

4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. In vivo studies using mouse models of CLL and NHL have demonstrated that 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide reduces tumor burden and prolongs survival.

属性

IUPAC Name

4-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c15-10-7-5-9(6-8-10)13(19)17-14(20)16-11-3-1-2-4-12(11)18/h1-8,18H,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHVIEOCHDILHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。